9-{4-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]-3-METHOXYPHENYL}-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE
Description
This compound is a polycyclic xanthene derivative characterized by a 1,8-dioxo-octahydroxanthene core substituted with a 4-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-3-methoxyphenyl group and four methyl groups at positions 3,3,6,4. The xanthene scaffold is a tricyclic system fused with two benzene rings and an oxygen-containing heterocycle, conferring rigidity and planar aromaticity.
The compound’s synthesis likely involves Knoevenagel condensation, a method employed for analogous 1,8-dioxo-octahydroxanthenes, using dimedone and substituted aldehydes under acid catalysis . The chloro-benzodioxol moiety may improve lipophilicity, influencing pharmacokinetic properties like membrane permeability and metabolic stability.
Properties
IUPAC Name |
9-[4-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-3-methoxyphenyl]-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H33ClO7/c1-31(2)11-20(34)29-26(13-31)40-27-14-32(3,4)12-21(35)30(27)28(29)17-6-7-22(23(8-17)36-5)37-15-18-9-24-25(10-19(18)33)39-16-38-24/h6-10,28H,11-16H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGEVGUOJFKTXJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=CC(=C(C=C4)OCC5=CC6=C(C=C5Cl)OCO6)OC)C(=O)C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H33ClO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80365326 | |
| Record name | 9-{4-[(6-Chloro-2H-1,3-benzodioxol-5-yl)methoxy]-3-methoxyphenyl}-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80365326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
565.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5801-91-2 | |
| Record name | 9-{4-[(6-Chloro-2H-1,3-benzodioxol-5-yl)methoxy]-3-methoxyphenyl}-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80365326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-[(6-chloro-2H-1,3-benzodioxol-5-yl)methoxy]-3-methoxybenzaldehyde with appropriate reagents to form the desired xanthene derivative . The reaction conditions often include the use of catalysts such as palladium and bases like cesium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The carbonyl groups in the xanthene core can be reduced to alcohols.
Substitution: The chlorine atom in the benzodioxole moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like or .
Reduction: Reagents such as or .
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield aldehydes or acids, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
Chemical Properties and Structure
This compound features a complex structure characterized by multiple functional groups including methoxy and chloro substituents. The xanthene core is known for its stability and ability to form various derivatives that exhibit unique chemical behaviors. The presence of the benzodioxole moiety enhances its reactivity and potential biological activity.
Biological Applications
1. Anticancer Activity
Research has indicated that xanthene derivatives exhibit significant anticancer properties. Studies have shown that compounds similar to the one can induce apoptosis in cancer cells through various mechanisms including cell cycle arrest and modulation of apoptotic pathways. For instance, derivatives have been tested against different cancer cell lines demonstrating cytotoxic effects that warrant further exploration for therapeutic applications .
2. Antimicrobial Properties
Xanthene derivatives have also been evaluated for their antimicrobial activities. Compounds with similar structures have been reported to possess inhibitory effects against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .
3. Fluorescent Probes
Due to their unique photophysical properties, xanthenes are extensively used as fluorescent probes in biological imaging and diagnostics. The ability to emit fluorescence upon excitation makes these compounds suitable for tracking cellular processes in real-time .
Synthetic Applications
1. Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis. Its complex structure allows it to participate in various chemical reactions such as Michael additions and cycloadditions. This property is particularly useful in the synthesis of other biologically active compounds .
2. Material Science
Xanthenes are also utilized in the development of advanced materials such as organic light-emitting diodes (OLEDs) and sensors due to their electronic properties. The incorporation of this compound into polymer matrices can enhance the performance of electronic devices .
Case Studies
Mechanism of Action
The mechanism by which this compound exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways. For example, in anticancer research, it may inhibit cell proliferation by interfering with microtubule assembly or inducing apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional uniqueness is highlighted through comparisons with other xanthene derivatives and heterocyclic analogs (Table 1).
Table 1: Comparative Analysis of Structural and Functional Features
*Estimated based on structural formula.
Key Findings:
Substituent Effects: The chloro-benzodioxol methoxy group in the target compound distinguishes it from simpler methoxy-substituted analogs (e.g., the compound in ). Compared to hydroxyl-rich analogs (e.g., 2,3,4,5,6-pentahydroxyxanthenone ), the target compound’s methoxy and chloro groups reduce polarity, favoring applications requiring lipid solubility.
Biological Activity :
- Xanthene derivatives with 1,8-dione moieties exhibit antioxidant properties via resonance-stabilized radical scavenging . The target compound’s extended conjugation from the benzodioxol group may further stabilize reactive intermediates.
- Unlike sulfonephthalein dyes, which lack the xanthene ether bond and exhibit weaker cyclodextrin binding , the target compound’s planar xanthene core could facilitate stronger host-guest interactions in drug delivery systems.
Material Science Applications :
- Dibenzo[a,j]xanthenes are used in optoelectronics due to extended π-conjugation . While the target compound’s fused benzodioxol ring may limit planarity, its methyl groups could enhance thermal stability for material applications.
Synthesis and Modification :
- The compound’s synthesis mirrors methods for simpler 1,8-dioxo-xanthenes but requires specialized aldehydes to introduce the chloro-benzodioxol group . This complexity may limit scalability compared to hydroxylated analogs .
Biological Activity
The compound 9-{4-[(6-chloro-2H-1,3-benzodioxol-5-yl)methoxy]-3-methoxyphenyl}-3,3,6,6-tetramethyl-2,3,4,5,6,7,8,9-octahydro-1H-xanthene-1,8-dione belongs to the class of xanthene derivatives. These compounds have garnered interest due to their diverse biological activities including anticancer, antimicrobial, and antioxidant properties. This article synthesizes current research findings on the biological activity of this specific xanthene derivative.
The structure of the compound features multiple functional groups that contribute to its biological activity. The presence of methoxy and chloro substituents enhances its interaction with biological targets. The xanthene core is known for its ability to intercalate with DNA and interact with various enzymes.
Anticancer Activity
Recent studies have indicated that xanthene derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity : A study evaluated several xanthene derivatives against lung carcinoma cell line A549. The compound demonstrated an IC50 value of 34.59 μM compared to cisplatin, indicating promising anticancer potential .
- Mechanism of Action : The cytotoxic effects are attributed to the compound's ability to intercalate with DNA. This interaction disrupts cellular processes leading to apoptosis in cancer cells .
Antimicrobial Activity
Xanthene derivatives have shown moderate to excellent antimicrobial activities against a range of pathogens:
- Efficacy : In vitro testing has revealed that certain derivatives can inhibit the growth of bacterial strains effectively . The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
Antioxidant Activity
The antioxidant properties of xanthene derivatives are significant due to their ability to scavenge free radicals:
- Comparative Analysis : Studies have shown that these compounds exhibit antioxidant activities comparable to α-tocopherol (vitamin E), which is a well-known antioxidant . This property is crucial in preventing oxidative stress-related diseases.
Research Findings and Case Studies
Q & A
Basic: What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?
Answer:
The compound can be synthesized via Knoevenagel condensation , leveraging acid catalysis to couple substituted benzaldehyde derivatives (e.g., p-methoxybenzaldehyde) with dimedone. Evidence from analogous xanthene derivatives highlights the use of green catalysts (e.g., citric acid from lime/lemon juice) to enhance reaction sustainability . Key optimization parameters include:
- Catalyst selection : Acidic or Lewis acid catalysts (e.g., silica-supported H3PO4) improve yield by stabilizing intermediates.
- Solvent systems : Solvent-free conditions or ethanol reduce side reactions.
- Temperature control : Reactions typically proceed at 80–100°C under reflux.
Post-synthesis, purification via recrystallization (ethanol/water) ensures high purity .
Advanced: How can computational chemistry (e.g., DFT) resolve electronic structure ambiguities in this compound?
Answer:
Density Functional Theory (DFT) studies can elucidate:
- Electron distribution : Analyze frontier molecular orbitals (HOMO-LUMO) to predict reactivity with electrophiles/nucleophiles.
- Non-covalent interactions : Identify intramolecular hydrogen bonding between the benzodioxol methoxy group and the xanthene-dione core, which stabilizes the conformation .
- Spectroscopic validation : Compare calculated IR/NMR spectra with experimental data to resolve discrepancies (e.g., unexpected carbonyl stretching frequencies). Use Gaussian09 or ORCA software with B3LYP/6-311+G(d,p) basis sets .
Basic: What spectroscopic and analytical techniques are essential for characterizing this compound?
Answer:
- IR spectroscopy : Confirm carbonyl (C=O) stretches at ~1700 cm⁻¹ and ether (C-O-C) vibrations at 1200–1250 cm⁻¹ .
- NMR (¹H/¹³C) : Assign methoxy (-OCH3) protons at δ 3.8–4.0 ppm and aromatic protons in the benzodioxol ring (δ 6.5–7.2 ppm). DEPT-135 identifies quaternary carbons in the xanthene core .
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns.
- Elemental analysis : Validate purity (>95%) by matching experimental and theoretical C/H/N ratios .
Advanced: How can researchers address contradictions in bioactivity data (e.g., antioxidant vs. pro-oxidant effects)?
Answer:
- Mechanistic studies : Use electron paramagnetic resonance (EPR) to detect radical scavenging activity (e.g., DPPH assay). Compare hydrogen atom transfer (HAT) vs. single electron transfer (SET) pathways .
- Dose-response analysis : Test across concentrations (1–100 µM) to identify threshold effects.
- Cellular models : Validate in vitro antioxidant activity using HepG2 or RAW264.7 cells with ROS-sensitive probes (e.g., DCFH-DA). Control for cytotoxicity via MTT assays .
Basic: What strategies ensure reproducibility in synthesizing this compound across labs?
Answer:
- Standardized protocols : Document catalyst loading (e.g., 10 mol% citric acid), solvent ratios, and reaction times.
- Quality control : Pre-dry reagents (dimedone, aldehydes) to avoid hydrolysis side reactions.
- Cross-lab validation : Share samples for interlaboratory NMR/LC-MS comparisons. Use ICH guidelines for stability testing (e.g., humidity/temperature effects) .
Advanced: How do steric and electronic effects influence regioselectivity in derivatization reactions?
Answer:
- Steric hindrance : The tetramethyl groups on the xanthene core block electrophilic attack at C3/C6 positions, directing functionalization to the para-methoxy phenyl ring.
- Electronic effects : Electron-withdrawing chloro-benzodioxol groups enhance electrophilic substitution at the ortho position of the methoxy phenyl ring.
- Computational modeling : Use Molecular Electrostatic Potential (MEP) maps to predict reactive sites. Validate with X-ray crystallography (if crystals are obtainable) .
Basic: What safety protocols are critical when handling this compound?
Answer:
- PPE : Use nitrile gloves, goggles, and lab coats to avoid skin/eye contact.
- Ventilation : Perform reactions in a fume hood due to volatile solvents (e.g., ethanol).
- Waste disposal : Neutralize acidic/byproduct streams before disposal. Refer to OSHA guidelines for halogenated waste (from the chloro-benzodioxol group) .
Advanced: How can researchers leverage structure-activity relationships (SAR) to design analogs with enhanced properties?
Answer:
- Core modifications : Replace the benzodioxol group with fluorinated analogs to improve metabolic stability.
- Substituent tuning : Introduce electron-donating groups (e.g., -NH2) on the methoxy phenyl ring to enhance antioxidant capacity.
- Pharmacokinetic profiling : Use in silico tools (e.g., SwissADME) to predict logP and blood-brain barrier permeability for CNS-targeted analogs .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
